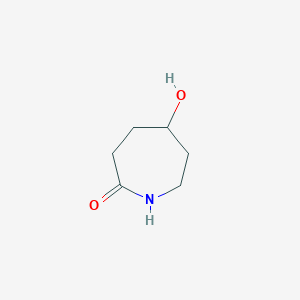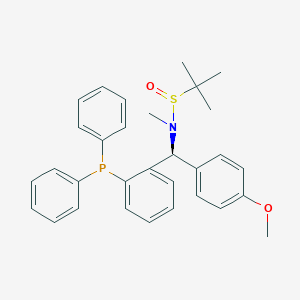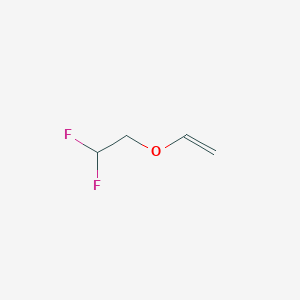
5-Hydroxyazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyazepan-2-one is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.15 g/mol It is a seven-membered lactam (a cyclic amide) with a hydroxyl group attached to the fifth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyazepan-2-one can be achieved through several methods. One common approach involves the ring-expansion reaction of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative. This reaction is promoted by a Lewis acid such as boron trifluoride etherate (BF3.OEt2) . The resulting lactam is then converted into the desired product through the removal of the chiral nitrogen substituent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of lactam synthesis, such as ring-expansion and condensation reactions, can be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxyazepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The lactam ring can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 5-oxoazepan-2-one or 5-carboxyazepan-2-one.
Reduction: Formation of 5-aminoazepan-2-one.
Substitution: Formation of 5-halogenated azepan-2-one derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxyazepan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various nitrogen-containing compounds and peptidomimetics.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of polymers and advanced materials with specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroxyazepan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the lactam ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Azepan-4-one: A similar seven-membered lactam without the hydroxyl group.
5-Hydroxyfuran-2(5H)-one: A five-membered lactone with a hydroxyl group.
1,5-Benzodiazepine: A benzene-fused seven-membered lactam with different pharmacological properties.
Uniqueness
5-Hydroxyazepan-2-one is unique due to the presence of both the hydroxyl group and the lactam ring, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
5-hydroxyazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-1-2-6(9)7-4-3-5/h5,8H,1-4H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDAMCICMBRGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B12088388.png)

![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)
![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)

![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)


![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)
![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)
